molecular formula C20H16FN3O2 B15246021 5-Cyclopropyl-2-((3'-fluoro-[2,4'-bipyridin]-5-yl)amino)benzoic acid

5-Cyclopropyl-2-((3'-fluoro-[2,4'-bipyridin]-5-yl)amino)benzoic acid

Cat. No.: B15246021
M. Wt: 349.4 g/mol
InChI Key: HPJXEBARLZDXCG-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-((3’-fluoro-[2,4’-bipyridin]-5-yl)amino)benzoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group, a fluorinated bipyridine moiety, and a benzoic acid core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-2-((3’-fluoro-[2,4’-bipyridin]-5-yl)amino)benzoic acid typically involves multiple steps, including the formation of the bipyridine core, introduction of the fluorine atom, and coupling with the benzoic acid derivative. Common synthetic routes may involve:

    Formation of Bipyridine Core: This step often involves the coupling of pyridine derivatives under conditions such as palladium-catalyzed cross-coupling reactions.

    Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Coupling with Benzoic Acid: The final step involves coupling the fluorinated bipyridine with a benzoic acid derivative using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-2-((3’-fluoro-[2,4’-bipyridin]-5-yl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated bipyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted bipyridine derivatives.

Scientific Research Applications

5-Cyclopropyl-2-((3’-fluoro-[2,4’-bipyridin]-5-yl)amino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-((3’-fluoro-[2,4’-bipyridin]-5-yl)amino)benzoic acid involves its interaction with specific molecular targets. The fluorinated bipyridine moiety allows for strong binding to metal ions, making it a potential ligand for metal-catalyzed reactions. Additionally, the compound may interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic Acid Derivatives: These compounds share a similar benzoic acid core but differ in their substituents, leading to different chemical and biological properties.

    Fluorinated Bipyridines: Compounds with similar bipyridine cores but different substituents, affecting their binding properties and reactivity.

Uniqueness

5-Cyclopropyl-2-((3’-fluoro-[2,4’-bipyridin]-5-yl)amino)benzoic acid is unique due to its combination of a cyclopropyl group, a fluorinated bipyridine moiety, and a benzoic acid core

Properties

Molecular Formula

C20H16FN3O2

Molecular Weight

349.4 g/mol

IUPAC Name

5-cyclopropyl-2-[[6-(3-fluoropyridin-4-yl)pyridin-3-yl]amino]benzoic acid

InChI

InChI=1S/C20H16FN3O2/c21-17-11-22-8-7-15(17)18-6-4-14(10-23-18)24-19-5-3-13(12-1-2-12)9-16(19)20(25)26/h3-12,24H,1-2H2,(H,25,26)

InChI Key

HPJXEBARLZDXCG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)NC3=CN=C(C=C3)C4=C(C=NC=C4)F)C(=O)O

Origin of Product

United States

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